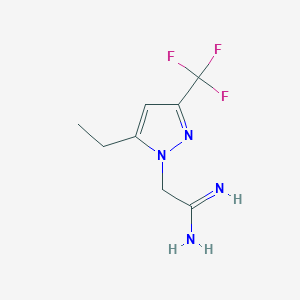

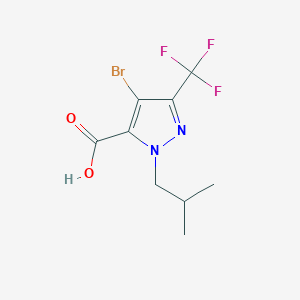

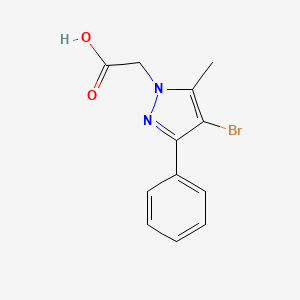

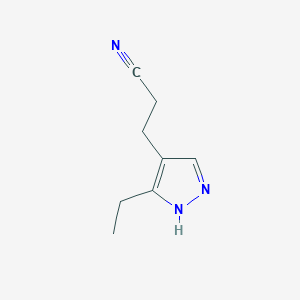

3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile

説明

3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile, or 3-EPN, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 110°C. 3-EPN is a derivative of pyrazole, a five-membered heterocyclic aromatic compound that has been studied for its potential applications in medicine, agriculture, and materials science.

科学的研究の応用

Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines

The derivative of "3-(pyrazol-3-yl)-3-oxo-propanenitrile" has been shown to react with nitrogen nucleophiles, leading to the formation of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These reactions demonstrate the compound's utility in synthesizing complex nitrogen-containing heterocycles, which are often of interest in medicinal chemistry and materials science (Dawood, Farag, & Ragab, 2004).

Catalytic Applications in Organic Synthesis

Research on the use of ZnFe2O4 nanoparticles as catalysts for the synthesis of complex organic molecules, including derivatives similar to "3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile," highlights the potential of these materials in green chemistry. This includes the synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitriles and 6-amino-4-aryl-3-methyl-2,4-dihydro pyrano[2,3-c]pyrazole-5-carbonitriles through a one-pot, four-component condensation reaction. These reactions benefit from high yields, short reaction times, and an environmentally friendly approach (Safaei‐Ghomi, Shahbazi-Alavi, & Heidari-Baghbahadorani, 2015).

Magnetically Separable Catalysts for Heterocyclic Synthesis

The development of magnetically separable graphene oxide anchored sulfonic acid catalysts for the synthesis of pyrazolopyridine derivatives, including those related to "3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile," demonstrates advancements in catalyst design. These catalysts offer high activity, reusability, and the advantage of a green solvent system under microwave irradiation, showcasing a move towards more sustainable synthetic methodologies (Zhang et al., 2016).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines

Efforts to synthesize pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines from ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones and malononitrile, without the use of solvents, illustrate the growing interest in developing more sustainable chemical reactions. These methodologies not only provide access to a wide range of heterocyclic compounds but also emphasize the importance of solvent-free reactions in reducing the environmental impact of chemical synthesis (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

作用機序

Target of action

Pyrazoles can interact with a variety of biological targets. The specific target would depend on the particular substituents on the pyrazole ring .

Mode of action

The mode of action of pyrazoles can vary widely and depends on their specific chemical structure and the biological target they interact with .

Biochemical pathways

Pyrazoles can affect various biochemical pathways. For example, some pyrazoles have been found to inhibit the enzyme cyclooxygenase, thereby affecting the synthesis of prostaglandins .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary depending on their specific chemical structure. Some pyrazoles are well absorbed and extensively metabolized .

Result of action

The result of the action of a pyrazole compound can vary depending on its specific target and mode of action. Some pyrazoles have anti-inflammatory, analgesic, or antipyretic effects .

Action environment

The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

特性

IUPAC Name |

3-(5-ethyl-1H-pyrazol-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-8-7(4-3-5-9)6-10-11-8/h6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOCWDZRRIHBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-ethyl-1H-pyrazol-4-yl)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。